1-(4-chlorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline
Description
Properties
IUPAC Name |
1-(4-chlorophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2/c18-12-7-5-11(6-8-12)16-17-14(9-10-19-16)13-3-1-2-4-15(13)20-17/h1-8,16,19-20H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILKMFTINEKPIRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2=C1C3=CC=CC=C3N2)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-Chlorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline (also referred to as THβC) is a compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.
- Molecular Formula : C₁₇H₁₆Cl₂N₂
- Molecular Weight : 319.24 g/mol
- CAS Number : 3380-80-1
The compound is characterized by the presence of a tetrahydro-beta-carboline core, which is known for its significant biological activity across various studies.
Antimalarial Activity
Recent studies have highlighted the antimalarial potential of tetrahydro-beta-carboline derivatives. A series of compounds structurally related to THβC were screened for their ability to inhibit Plasmodium falciparum growth. Notably, one derivative exhibited an IC of 2.0 nM against the parasite in vitro and demonstrated significant in vivo efficacy in mouse models . The structure-activity relationship analysis indicated that specific modifications to the molecule enhance its antimalarial properties.
| Compound | IC (nM) | In Vivo Activity |
|---|---|---|
| 4h | 2.0 | Significant |
Trypanocidal Activity
THβC derivatives have also shown promising results against Trypanosoma cruzi, the causative agent of Chagas disease. One study reported an IC value of 14.9 µM against the epimastigote form and effective inhibition of trypomastigote and amastigote forms at concentrations of 45 µM and 33 µM, respectively . The low cytotoxicity of these compounds was notable, with a selective index indicating a higher toxicity towards the parasite compared to mammalian cells.
| Form | IC (µM) |
|---|---|
| Epimastigote | 14.9 |
| Trypomastigote | 45 |
| Amastigote | 33 |
Antifungal Activity
In addition to antiparasitic effects, THβC derivatives have been evaluated for antifungal activity. A study synthesized various tetrahydro-beta-carbolines and tested them against plant pathogens such as Botrytis oryzae and Curvularia lunata. The results indicated moderate antifungal activity, particularly with certain N-substituted derivatives showing enhanced efficacy .
The mechanism by which THβC exerts its biological effects is still under investigation. However, molecular modeling studies suggest that specific conformations of the compound may be crucial for its activity against parasites . Additionally, electron microscopy studies have revealed morphological changes in treated parasites, indicating potential disruption of cellular integrity .
Case Studies
- Antimalarial Screening : A phenotypic screening approach identified a derivative with high potency against malaria parasites, leading to further SAR investigations that pinpointed structural features responsible for enhanced activity.
- Chagas Disease Treatment : Research demonstrated that THβC derivatives could significantly reduce parasitemia in infected mice, suggesting their potential role as therapeutic agents against Chagas disease.
Comparison with Similar Compounds
Key Observations:
- Bioactivity: Chlorophenyl derivatives (4-Cl and 3-Cl) are prioritized in cytotoxic studies, as seen in related chalcone compounds (e.g., (E)-1-(4-chlorophenyl)-3-p-tolylprop-2-en-1-on with IC₅₀ = 37.24 μg/mL against MCF-7 cells) .
- Solubility : Methoxy-substituted analogues (e.g., 1-(4-methoxyphenyl)-THβC) show improved solubility in polar solvents like DMSO compared to chlorophenyl derivatives, which may limit bioavailability .
Derivatives with Functional Group Modifications
Functionalization at the 2- and 3-positions further diversifies activity:
- Chloroacetyl Derivatives : Compounds XVIII and XX display enhanced cytotoxicity due to the chloroacetyl group, which may act as a reactive electrophile or DNA alkylating agent .
- Carboxylic Acid Derivatives : 1-(4-Methoxyphenyl)-THβC-3-carboxylic acid (MW = 313.33) is explored for its ionizable carboxyl group, improving water solubility for drug formulation .
Isostructural and Halogenated Analogues
- Fluorophenyl Analogues : 1-(4-Fluorophenyl)-THβC hydrochloride shares isostructural properties with the target compound but exhibits distinct pharmacokinetics due to fluorine’s smaller atomic radius and higher electronegativity .
Preparation Methods
Single-Step Electrochemical Cyclization
Electrochemical (EC) methods in DES offer a green alternative. Using choline chloride/ethylene glycol (1:2) as DES and graphite electrodes, 4a is synthesized in 30 minutes at 20 mA current with 90% yield, matching conventional methods but with reduced time.
Advantages :
-
Atom Efficiency : DES minimizes waste by acting as both solvent and catalyst.
-
Energy Efficiency : Room-temperature operation reduces energy consumption.
Procedure :
Two-Step, One-Pot Electrochemical Synthesis
A hybrid approach combines electrochemical synthesis with thermal activation:
Step 1 :
-
React tryptamine derivative 1 with 4-chlorobenzaldehyde 2a in DES at 80°C for 60 minutes.
Step 2 :
-
Add 2 N HCl and perform EC cyclization at room temperature for 90 minutes.
Table 1 : Comparative Yields of Electrochemical vs. Conventional Methods
| Method | Solvent | Time | Yield (%) |
|---|---|---|---|
| Conventional | Ethanol | 4 h | 90 |
| Electrochemical | Ethanol | 20 m | 60 |
| Electrochemical | DES | 30 m | 90 |
| Two-Pot Electrochemical | DES | 150 m | 78 |
Mechanistic Insights and Structural Confirmation
NMR Spectroscopy
Mass Spectrometry
-
Molecular Ion Peak : m/z 298.81 aligns with the molecular formula C16H15ClN2.
-
Fragmentation : Loss of COOCH3 (m/z 253) and Cl (m/z 217) confirms functional groups.
Comparative Analysis of Synthetic Routes
Q & A
Q. What are common pitfalls in synthesizing and purifying this compound, and how can they be mitigated?
- Methodological Answer : Key challenges include:
- Isomer separation : Optimize solvent polarity in column chromatography (e.g., CH₂Cl₂/MeOH gradients).
- Byproduct formation : Monitor reaction temperature (0°C for TFA-catalyzed steps) to prevent over-alkylation.
- Yield variability : Pre-activate silica gel with 1% NHOH to reduce tailing during purification .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
